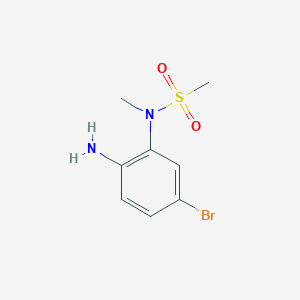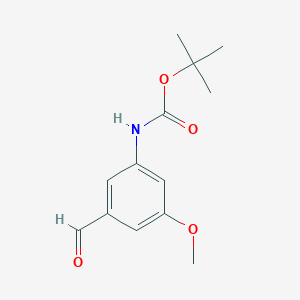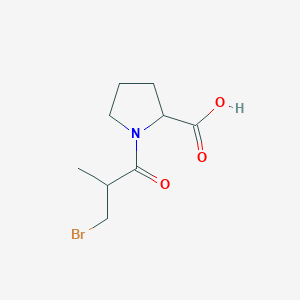
(3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple acetoxy groups and a pent-4-enoxy substituent on an oxane ring. Its unique structure makes it a subject of interest in synthetic chemistry and biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate typically involves the acetylation of a precursor molecule, such as a glucopyranoside derivative. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using acetyl groups to prevent unwanted side reactions.
Introduction of the Pent-4-enoxy Group: The pent-4-enoxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the glucopyranoside is replaced by the pent-4-enoxy group.
Final Acetylation: The final step involves acetylating the remaining hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove acetyl groups or to alter the oxidation state of the molecule.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound shows promise as a therapeutic agent. Its unique structure allows it to target specific molecular pathways, potentially leading to new treatments for diseases such as cancer and inflammation.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products.
Mécanisme D'action
The mechanism of action of (3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside: This compound shares a similar glucopyranoside backbone but differs in the positioning and number of acetyl groups.
3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives:
Uniqueness
(3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds.
Propriétés
Formule moléculaire |
C19H28O10 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
(3,4,5-triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C19H28O10/c1-6-7-8-9-24-19-18(28-14(5)23)17(27-13(4)22)16(26-12(3)21)15(29-19)10-25-11(2)20/h6,15-19H,1,7-10H2,2-5H3 |
Clé InChI |
RUZLEKUIXNODKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



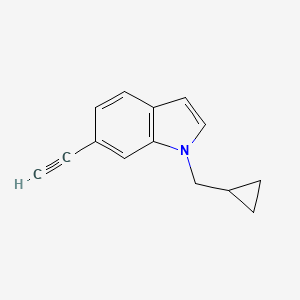

![2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane](/img/structure/B12068905.png)


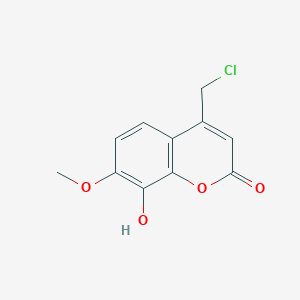
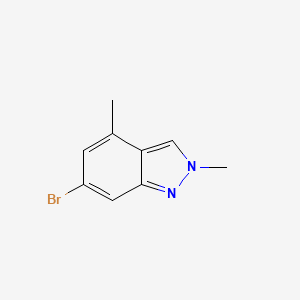
![[4-Acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12068922.png)

